molecular formula C20H25N5O2S B10959050 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline

2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline

Cat. No.: B10959050
M. Wt: 399.5 g/mol
InChI Key: SSKJVLNRUBSBGF-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound that belongs to the class of pyrazoles and quinolines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structural features of this compound, including the presence of both pyrazole and quinoline moieties, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-(4-methyl-2-quinolyl)tetrahydro-1-pyrazine in the presence of a suitable sulfonating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the sulfone linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfone group to sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptor proteins to modulate signal transduction pathways. The presence of both pyrazole and quinoline moieties allows for multiple modes of action, contributing to its versatility as a bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFIDE: Similar structure but with a sulfide group instead of a sulfone.

    1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFOXIDE: Contains a sulfoxide group, exhibiting different reactivity and biological activity.

    1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONAMIDE: Features a sulfonamide group, often used in medicinal chemistry.

Uniqueness

The uniqueness of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE lies in its dual functionality, combining the properties of both pyrazole and quinoline rings with the sulfone group.

Properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methylquinoline

InChI

InChI=1S/C20H25N5O2S/c1-4-24-14-19(16(3)22-24)28(26,27)25-11-9-23(10-12-25)20-13-15(2)17-7-5-6-8-18(17)21-20/h5-8,13-14H,4,9-12H2,1-3H3

InChI Key

SSKJVLNRUBSBGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C

Origin of Product

United States

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